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Compound of Interest

Compound Name: Damascenone

Cat. No.: B7824017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of β-damascenone, a

potent aroma compound, in various food matrices. This document outlines its sensory

properties, typical concentrations, and analytical methodologies for its quantification. Detailed

experimental protocols and visual workflows are included to facilitate its application in research

and product development.

Introduction to Damascenone
β-damascenone is a C13-norisoprenoid, a class of compounds derived from the degradation

of carotenoids.[1] It is a significant contributor to the aroma of a wide variety of products,

including roses, wines, and many fruits.[1][2][3] Despite its typically low concentrations, its very

low odor threshold makes it a powerful flavor compound.[4] The aroma profile of

damascenone is complex, often described as fruity, floral, and sweet, with notes of rose,

cooked apple, and berries.

Sensory Properties and Flavor Thresholds
The sensory impact of damascenone is highly dependent on the food matrix. Its perceived

aroma can be influenced by other volatile compounds present, sometimes enhancing fruity

notes or masking undesirable herbaceous aromas.

Table 1: Odor and Flavor Thresholds of β-Damascenone in Various Matrices
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Matrix Threshold Concentration Reference

Water 0.002 µg/L

Model Wine Solution 0.09 µg/L

Hydroalcoholic Solution (10-

12% ethanol)
0.05 µg/L

Red Wine 4-7 µg/L

Applications in Food and Beverage Flavors
Damascenone is widely used to add complexity, richness, and realism to a variety of fruit and

beverage flavors. Its application can significantly enhance the overall flavor profile.

Table 2: Suggested Starting Use Levels of Damascenone in Flavor Formulations
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Flavor Category Specific Flavor
Suggested Starting
Level (ppm in
flavor concentrate)

Reference

Berry Raspberry 300

Strawberry 20

Blueberry 50

Orchard Fruit Apple 10 - 1,000

Peach
50 (practical range 10

- 1,000)

Pear 20

Cherry 20

Grape 50

Tropical Fruit
Mango, Pineapple,

etc.
10 - 30

Citrus Fruit
Grapefruit (to add

juiciness)
10

Fermented Beverages Wine 100

Beer 2 - 10

Whisky 200

Rum (Dark) 500

Rum (Light) 300

Formation and Occurrence
Damascenone is often formed from the acid-catalyzed or enzymatic degradation of carotenoid

precursors, such as neoxanthin, during processing, fermentation, and aging. Its concentration

can increase during the fermentation of wine and beer.

Table 3: Typical Concentrations of β-Damascenone in Various Food Matrices
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Food/Beverage
Typical Concentration
Range

Reference

Red Wines 1 - 2 µg/L

White Wines 5 - 10 µg/L

Various Authentic Wines 0.03 - 10.3 µg/L

Rose Oil ~100 ppm

Experimental Protocols
Protocol for Quantification of β-Damascenone in Wine
using HS-SPME-GC-MS/MS
This protocol describes the trace-level analysis of β-damascenone in wine using headspace

solid-phase microextraction (HS-SPME) followed by gas chromatography-tandem mass

spectrometry (GC-MS/MS).

Materials and Reagents:

Wine sample

Sodium chloride (NaCl)

β-damascenone standard

SPME fiber assembly (e.g., DVB/CAR/PDMS)

GC vials (20 mL) with magnetic screw caps and septa

Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

Procedure:

Sample Preparation:

Pipette 5 mL of the wine sample into a 20 mL GC vial.
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Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of

volatile compounds into the headspace.

If using an internal standard, add it at this stage.

Immediately seal the vial with a magnetic screw cap.

Headspace Solid-Phase Microextraction (HS-SPME):

Place the vial in a heating block or autosampler agitator set to 40°C.

Allow the sample to equilibrate for 10 minutes with agitation.

Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued

agitation.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis:

Desorption: Insert the SPME fiber into the GC inlet heated to 250°C for 5 minutes to

desorb the analytes.

GC Conditions (example):

Column: Arylene modified 5% phenyl/95% methyl PDMS (e.g., CP-Sil 8 CB Low

Bleed/MS), 30 m x 0.25 mm x 0.25 µm.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 240°C at 5°C/min, and

hold for 5 minutes.

MS/MS Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV.

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Parent Ion: m/z 190.
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Product Ions: Select characteristic product ions for quantification and qualification (e.g.,

m/z 175, 133).

Quantification:

Prepare a calibration curve using a series of standard solutions of β-damascenone in a

model wine solution.

Analyze the standards using the same HS-SPME-GC-MS/MS method.

Calculate the concentration of β-damascenone in the wine sample by comparing its peak

area to the calibration curve.

Protocol for Sensory Analysis of Damascenone in a
Model Wine
This protocol outlines a triangle test to determine the sensory threshold of damascenone in a

wine matrix.

Materials:

Base wine (a neutral wine with low aroma intensity)

β-damascenone stock solution

ISO standard wine glasses

Panel of trained sensory assessors

Procedure:

Sample Preparation:

Prepare a series of spiked wine samples with increasing concentrations of β-

damascenone (e.g., 0.1, 1, 5, 10, 20 µg/L).

For each concentration, prepare a set of three samples for the triangle test: two will be the

unspiked base wine (A), and one will be the spiked wine (B), or two spiked (B) and one
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unspiked (A). The order should be randomized.

Sensory Evaluation:

Present each set of three coded samples to the panelists in a controlled sensory

evaluation environment.

Instruct the panelists to identify the sample that is different from the other two.

Collect the responses from all panelists.

Data Analysis:

Analyze the results using statistical methods for triangle tests to determine the

concentration at which a significant number of panelists can correctly identify the different

sample. This concentration is considered the detection threshold.

For concentrations above the threshold, descriptive analysis can be performed to

characterize the aroma attributes contributed by damascenone.
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Caption: Biosynthesis pathway of β-damascenone from carotenoid precursors.
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Caption: Experimental workflow for the quantification of β-damascenone in a food matrix.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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